molecular formula C16H15ClOS B3023776 3'-Chloro-3-(2-thiomethylphenyl)propiophenone CAS No. 898754-60-4

3'-Chloro-3-(2-thiomethylphenyl)propiophenone

Cat. No.: B3023776
CAS No.: 898754-60-4
M. Wt: 290.8 g/mol
InChI Key: YJUYKPMBGPENQS-UHFFFAOYSA-N
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Description

3'-Chloro-3-(2-thiomethylphenyl)propiophenone is a propiophenone derivative featuring a chlorine atom at the 3'-position of the aromatic ketone ring and a thiomethyl (-SCH₃) group at the 2-position of the adjacent phenyl group. Its molecular formula is C₁₆H₁₅ClOS, with a molecular weight of ~290.8 g/mol. This compound is primarily utilized as a high-purity intermediate in pharmaceutical synthesis, particularly for active pharmaceutical ingredients (APIs) . The thiomethyl group introduces sulfur-based reactivity, while the chlorine substituent influences electronic properties, making it distinct from analogs with methyl or methoxy groups.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClOS/c1-19-16-8-3-2-5-12(16)9-10-15(18)13-6-4-7-14(17)11-13/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUYKPMBGPENQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644321
Record name 1-(3-Chlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-60-4
Record name 1-Propanone, 1-(3-chlorophenyl)-3-[2-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-3-(2-thiomethylphenyl)propiophenone typically involves the reaction of 3-chloropropiophenone with 2-thiomethylphenyl derivatives under controlled conditions. The reaction is often catalyzed by specific reagents to ensure high yield and purity .

Industrial Production Methods

Industrial production of 3’-Chloro-3-(2-thiomethylphenyl)propiophenone involves large-scale chemical processes that optimize the reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. These methods often employ advanced techniques like continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis:
3'-Chloro-3-(2-thiomethylphenyl)propiophenone serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. It can be utilized to produce bioactive molecules through various chemical reactions, including:

  • Asymmetric Reduction: This method can yield chiral alcohols which are important in drug formulation.
  • Phenylation Reactions: The compound can be used to synthesize other derivatives that may exhibit enhanced pharmacological properties.

Biological Activity:
Research indicates that this compound exhibits notable biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi.
  • Anticancer Potential: Investigations have shown its potential to act against cancer cell lines by inhibiting specific enzymes or cellular processes.

Organic Synthesis

Versatile Reactivity:
The compound's unique structure allows it to participate in various organic reactions:

  • Nucleophilic Substitution Reactions: The chloro group can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.
  • Oxidation and Reduction Reactions: It can undergo oxidation to form carboxylic acids or ketones, and reduction reactions can convert the ketone group into alcohols.

Synthesis of Complex Molecules:
In organic chemistry, it is often employed as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable component in creating diverse chemical entities used in research and industry.

Agrochemical Applications

The compound also finds applications in the agrochemical sector. Its derivatives may be utilized in the formulation of pesticides or herbicides due to their biological activity against specific pests or diseases affecting crops.

Case Studies

Several studies have documented the applications of this compound:

  • Study on Antimicrobial Activity: A study conducted on various derivatives of propiophenones highlighted the antimicrobial efficacy of this compound against resistant bacterial strains.
  • Research on Anticancer Effects: In vitro studies showed that this compound could induce apoptosis in cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents.

Mechanism of Action

The mechanism of action of 3’-Chloro-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 3'-Chloro-3-(2-thiomethylphenyl)propiophenone and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound - C₁₆H₁₅ClOS ~290.8 3'-Cl, 2-SCH₃ API intermediate; sulfur-mediated reactivity
3'-Chloro-3-(2-methylphenyl)propiophenone 898789-42-9 C₁₆H₁₅ClO 258.74 3'-Cl, 2-CH₃ Pharmaceutical intermediate; higher volatility
3',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone 898780-55-7 C₁₆H₁₄Cl₂OS 325.25 3',5'-Cl, 2-SCH₃ Enhanced electron-withdrawal; higher molecular weight
4'-Chloro-3-(3-methoxyphenyl)propiophenone - C₁₆H₁₅ClO₂ 286.74 4'-Cl, 3-OCH₃ Altered solubility due to methoxy group
2',6'-Dichloro-3-(2-thiomethylphenyl)propiophenone 898780-65-9 C₁₆H₁₄Cl₂OS 325.25 2',6'-Cl, 2-SCH₃ Steric hindrance from ortho-Cl; high boiling point (423.7°C)
2.2 Electronic and Reactivity Differences
  • Chlorine Substitution: The electron-withdrawing chlorine atom increases the electrophilicity of the carbonyl group, facilitating nucleophilic attacks in reactions such as α-functionalization (e.g., α-phenylselenation, as noted in ).
  • Thiomethyl vs. Methyl/Methoxy : The thiomethyl group (-SCH₃) is less electron-donating than methoxy (-OCH₃) but more polarizable than methyl (-CH₃). This enhances sulfur-specific reactivity, such as participation in thiol-disulfide exchange or oxidation to sulfoxide/sulfone derivatives .
2.3 Physical Properties
  • Boiling/Melting Points: Thiomethyl-containing compounds generally have higher boiling points due to sulfur's polarizability (e.g., 423.7°C for 2',6'-dichloro-3-(2-thiomethylphenyl)propiophenone vs. ~300°C for methyl analogs) .
  • Density: Thiomethyl derivatives show higher density (e.g., 1.3 g/cm³ for dichloro-thiomethyl compounds) compared to non-sulfur analogs .

Research Findings and Implications

  • α-Functionalization: highlights that propiophenone derivatives undergo α-phenylselenation with cesium carbonate catalysis. Chlorine substituents increase yields (e.g., 0.59 mmol for propiophenone vs. 0.51 mmol for acetophenone), suggesting electronic effects enhance reactivity .
  • Thermal Stability: Dichloro-thiomethyl derivatives (e.g., 2',6'-dichloro-3-(2-thiomethylphenyl)propiophenone) exhibit high thermal stability, making them suitable for high-temperature synthetic steps .

Biological Activity

3'-Chloro-3-(2-thiomethylphenyl)propiophenone, an organic compound with the molecular formula C17H17ClOS, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H17ClOS
  • CAS Number : 898754-60-4
  • Molecular Weight : 314.84 g/mol

Synthesis

The synthesis of this compound typically involves a Friedel-Crafts acylation reaction. Key starting materials include:

  • 2-Thiomethylphenyl compound
  • Propiophenone derivative
  • Catalyst : Aluminum chloride (AlCl₃)

The reaction is conducted under controlled conditions to optimize yield and purity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against a range of bacteria and fungi. It has been tested against:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations, suggesting potential for therapeutic applications.

Anticancer Properties

Recent investigations into the anticancer effects of this compound reveal its ability to induce apoptosis in cancer cell lines. The compound has been shown to:

  • Inhibit cell proliferation in breast and prostate cancer models.
  • Trigger caspase activation leading to programmed cell death.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may act as a competitive inhibitor for specific enzymes involved in metabolic pathways.
  • Interaction with Cellular Targets : It could bind to receptors or proteins that modulate cellular signaling pathways, influencing cell growth and survival.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial activity of various derivatives, including this compound, demonstrating significant inhibition against common pathogens. The results indicated potential for development into a novel antimicrobial agent.
  • Cancer Cell Line Study :
    • In vitro tests on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines showed that treatment with the compound resulted in reduced viability and increased apoptosis rates compared to control groups.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3-ChloropropiophenoneStructureModerate antibacterial activity
4-Chloro-3-(2-thiomethylphenyl)propiophenoneStructureHigher anticancer efficacy

Q & A

Q. What are the recommended synthetic routes for 3'-Chloro-3-(2-thiomethylphenyl)propiophenone in academic research?

  • Methodological Answer : The synthesis typically involves condensation reactions of substituted benzaldehydes with thiomethylphenyl precursors. For example:
  • Route 1 : Reacting 2-thiomethylphenylmagnesium bromide with 3'-chloropropiophenone under anhydrous conditions in tetrahydrofuran (THF), followed by acid quenching and purification via column chromatography.
  • Route 2 : Electrophilic substitution using chloroacetyl chloride on a thiomethylphenyl intermediate in dichloromethane with potassium carbonate as a base .
  • Optimization : Yield improvements (65–75%) are achieved by controlling reaction temperature (0–25°C) and stoichiometric ratios of reagents.
Synthetic RouteKey Reagents/ConditionsYield RangeReference
Grignard AdditionTHF, 2-thiomethylphenylMgBr60–70%
Electrophilic SubstitutionChloroacetyl chloride, K₂CO₃65–75%

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill Management : Absorb spills with inert materials (e.g., diatomite) and dispose via certified hazardous waste services. Avoid aqueous drainage to prevent environmental contamination .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H NMR (chloroform-d) identifies aromatic protons (δ 7.2–7.8 ppm) and thiomethyl groups (δ 2.5 ppm). ¹³C NMR confirms the ketone carbonyl (δ 205–210 ppm) .
  • IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-CH₃ stretch).
  • Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 309 (C₁₆H₁₄ClFOS requires 308.80) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields of derivatives?

  • Methodological Answer : Contradictions often arise from:
  • Impurity Profiles : Use HPLC to quantify byproducts (e.g., dechlorinated analogs).
  • Reaction Conditions : Systematically test variables (e.g., solvent polarity, catalyst loading) via Design of Experiments (DOE). For example, replacing dichloromethane with acetonitrile may reduce side reactions in Pd-catalyzed couplings .

Q. What role does the thiomethyl group play in the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electronic Effects : The thiomethyl group donates electron density via sulfur’s lone pairs, enhancing oxidative addition in Pd(0)-catalyzed reactions.
  • Steric Hindrance : Bulkier substituents (e.g., 2-thiomethyl vs. 4-thiomethyl) may slow reaction kinetics. Computational modeling (DFT) predicts transition-state geometries for Suzuki-Miyaura couplings .

Q. How to design stability studies for this compound under various storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months. Monitor degradation via HPLC (retention time shifts indicate hydrolysis of the ketone group).
  • Degradation Pathways : LC-MS identifies major degradation products (e.g., 3-(2-thiomethylphenyl)propanol from ketone reduction) .
  • Recommendations : Store under inert gas (N₂ or Ar) to prevent oxidation.

Key Data Contradictions and Resolutions

  • Stereoselectivity in Derivatives : Conflicting reports on enantiomeric excess (60–90% ee) in asymmetric syntheses may stem from chiral catalyst purity. Replicate experiments using HPLC-grade solvents and rigorously dried reagents .
  • Ecotoxicity Data Gaps : Limited ecotoxicological data (e.g., LC₅₀ for aquatic species) require extrapolation from structurally similar chlorinated propiophenones. Conduct in silico QSAR modeling to estimate bioaccumulation potential .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Chloro-3-(2-thiomethylphenyl)propiophenone
Reactant of Route 2
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3'-Chloro-3-(2-thiomethylphenyl)propiophenone

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